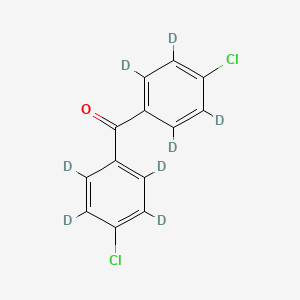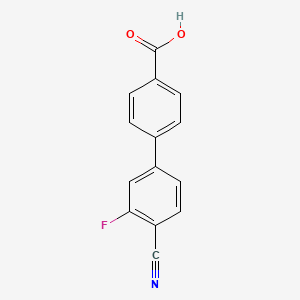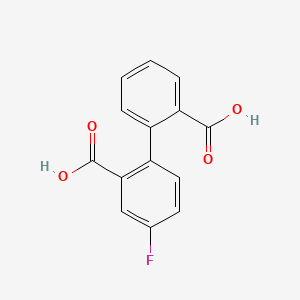
2-(2-羧基苯基)-5-氟苯甲酸
描述
The compound “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” is a type of aromatic carboxylic acid, which are commonly used in the synthesis of various organic compounds .
Synthesis Analysis
While specific synthesis methods for “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” are not available, similar compounds are often synthesized through various organic reactions, including cyclization and condensation .Molecular Structure Analysis
The molecular structure of “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” would likely include aromatic rings (due to the phenyl groups), carboxylic acid groups, and a fluorine atom .Chemical Reactions Analysis
The chemical reactions of “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” would depend on the specific conditions and reagents used. Similar compounds have been reported to undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” would depend on its specific molecular structure. Similar compounds have been characterized using techniques such as UV-Vis absorption and fluorescence spectroscopy .科学研究应用
1. Control of Pectobacterium brasiliense
- Application Summary: DSA has been proposed as a synthetic plant-protection agent. It has been shown to control Pectobacterium brasiliense, a soft-rot pathogen of potato and ornamental crops .
- Methods of Application: The application of DSA to P. brasiliense inhibited its biofilm formation, secretion of plant cell wall-degrading enzymes, motility, and production of acyl–homoserine lactones (AHL), subsequently impairing its virulence .
- Results: DSA was found to control P. brasiliense at minimal inhibitory concentrations (MIC) lower than those of salicylic acid . It also inhibited the production of AHL by a QS-negative Escherichia coli strain (DH5α) that had been transformed with P. brasiliense AHL synthase .
2. Construction of Metal–Organic Frameworks (MOFs)
- Application Summary: The multifunctional ligand of 2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylic acid (o-CPH4) is used in the construction of MOFs .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The specific results or outcomes obtained were not detailed in the source .
3. Proton Conduction Research
- Application Summary: The multifunctional ligand of 2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylic acid (o-CPH4IDC) was used in the construction of metal–organic frameworks (MOFs) for proton conduction research .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Both the Ba (II) and Cd (II) MOFs demonstrated temperature- and humidity-dependent proton conductivities, which could reach 10 −4 S·cm −1 at 100 °C and 98% RH .
4. Photodynamic Therapy and Cell Imaging
- Application Summary: New derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized, and characterized for use in photodynamic therapy and cell imaging .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The fluorescence lifetime, fluorescence quantum yield, and efficiency of singlet oxygen generation suggest that alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for PDT agent in cancer treatment .
5. Proton Conduction Research
- Application Summary: The multifunctional ligand of 2-(2-Carboxyphenyl)-4,5-imidazole dicarboxylic acid (o-CPH4IDC) was used in the construction of metal–organic frameworks (MOFs) for proton conduction research .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: Both the Ba (II) and Cd (II) MOFs demonstrated temperature- and humidity-dependent proton conductivities, which could reach 10 −4 S·cm −1 at 100 °C and 98% RH .
6. Photodynamic Therapy and Cell Imaging
- Application Summary: New derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized, and characterized for use in photodynamic therapy and cell imaging .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The fluorescence lifetime, fluorescence quantum yield and efficiency of singlet oxygen generation suggest alkyl amine and alkyl hydrazide linked new porphyrin photosensitizers can be useful for PDT agent in cancer treatment .
安全和危害
未来方向
The future directions for research on “2-(2-Carboxyphenyl)-5-fluorobenzoic acid” could include further studies on its synthesis, properties, and potential applications. For example, similar compounds have been used in the construction of metal–organic frameworks (MOFs) for proton conduction research .
属性
IUPAC Name |
2-(2-carboxyphenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-8-5-6-10(12(7-8)14(18)19)9-3-1-2-4-11(9)13(16)17/h1-7H,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUOREFJMRMMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742762 | |
| Record name | 4-Fluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Carboxyphenyl)-5-fluorobenzoic acid | |
CAS RN |
1355247-36-7 | |
| Record name | [1,1′-Biphenyl]-2,2′-dicarboxylic acid, 4-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



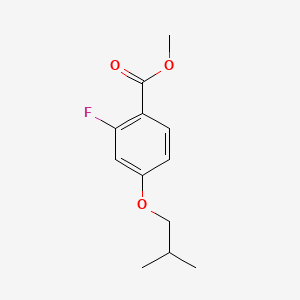
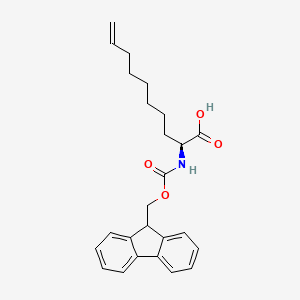
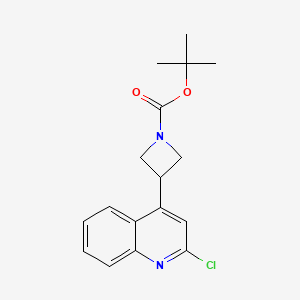
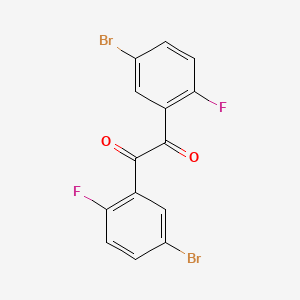
![1h-Pyrrolo[3,2-c]pyridin-7-amine](/img/structure/B567624.png)
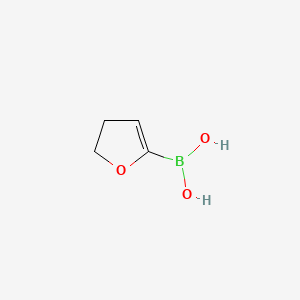
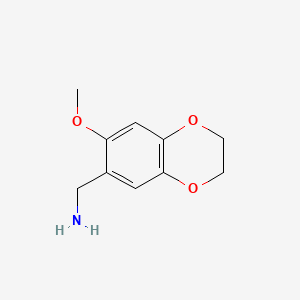
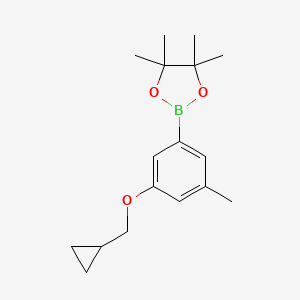
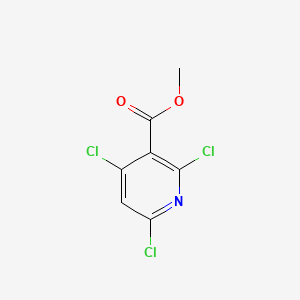
![[(1S,3S)-3-(Methylamino)cyclobutyl]methanol](/img/structure/B567636.png)
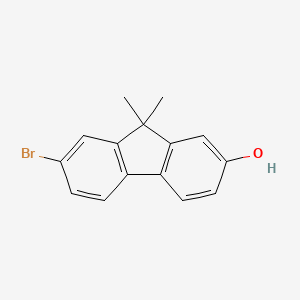
![tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B567638.png)
